N-(4-chlorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide
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Overview
Description
N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a furan ring, a pyridine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan-2-carboxylic Acid Derivative: The synthesis begins with the preparation of furan-2-carboxylic acid, which can be achieved through the oxidation of furfural using oxidizing agents such as potassium permanganate or chromium trioxide.
Amide Bond Formation: The furan-2-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is subsequently reacted with N-(4-chlorophenyl)methylamine and pyridine-2-amine under basic conditions to form the desired amide.
Industrial Production Methods
Industrial production of N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of furan-2-carboxylic acid and N-(4-chlorophenyl)methylamine are synthesized and purified.
Automated Amide Bond Formation: Automated reactors are used to facilitate the amide bond formation under controlled conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its effect on cellular pathways.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interact with Receptors: The compound can act as an agonist or antagonist to various receptors, influencing cellular signaling pathways.
Induce Apoptosis: In cancer cells, it can induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Bromophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide
- N-[(4-Fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide
- N-[(4-Methylphenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide
Uniqueness
N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.
Properties
Molecular Formula |
C17H13ClN2O2 |
---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-8-6-13(7-9-14)12-20(16-5-1-2-10-19-16)17(21)15-4-3-11-22-15/h1-11H,12H2 |
InChI Key |
OCQSNDCSFIWTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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